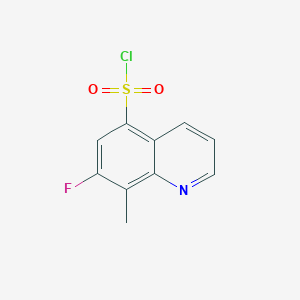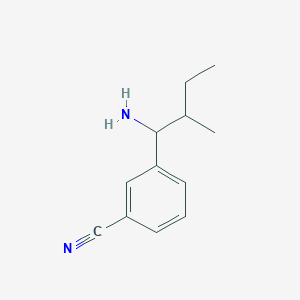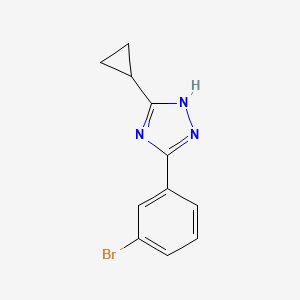
5-(3-bromophenyl)-3-cyclopropyl-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Bromophenyl)-3-cyclopropyl-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a bromophenyl group and a cyclopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-bromophenyl)-3-cyclopropyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromobenzyl bromide with cyclopropylamine to form an intermediate, which is then cyclized with hydrazine hydrate and formic acid to yield the desired triazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.
Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: Cyclopropanone derivatives.
Reduction: Phenyl-substituted triazoles.
Substitution: Various substituted triazoles depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-(3-bromophenyl)-3-cyclopropyl-1H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its triazole ring is known to interact with various biological targets, making it a candidate for drug development, particularly in the areas of antifungal and anticancer therapies.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of the bromophenyl group enhances its binding affinity to certain enzymes and receptors, making it a promising lead compound for the development of new drugs.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its stability and reactivity make it suitable for applications in polymer science and nanotechnology.
Mécanisme D'action
The mechanism of action of 5-(3-bromophenyl)-3-cyclopropyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with enzymes and receptors, modulating their activity. The bromophenyl group enhances these interactions by providing additional binding sites. Pathways involved include inhibition of enzyme activity and disruption of protein-protein interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(3-Bromophenyl)-1H-1,2,4-triazole: Lacks the cyclopropyl group, resulting in different reactivity and binding properties.
3-Cyclopropyl-1H-1,2,4-triazole:
5-Phenyl-3-cyclopropyl-1H-1,2,4-triazole: Lacks the bromine atom, which influences its chemical reactivity and interactions.
Uniqueness
5-(3-Bromophenyl)-3-cyclopropyl-1H-1,2,4-triazole is unique due to the presence of both the bromophenyl and cyclopropyl groups. This combination enhances its chemical reactivity and binding affinity, making it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H10BrN3 |
|---|---|
Poids moléculaire |
264.12 g/mol |
Nom IUPAC |
3-(3-bromophenyl)-5-cyclopropyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C11H10BrN3/c12-9-3-1-2-8(6-9)11-13-10(14-15-11)7-4-5-7/h1-3,6-7H,4-5H2,(H,13,14,15) |
Clé InChI |
HSOIOWQYEXOQGH-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=NC(=NN2)C3=CC(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



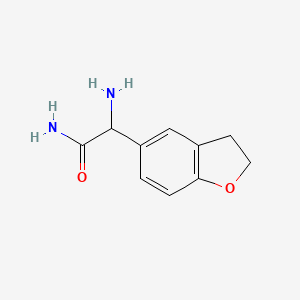
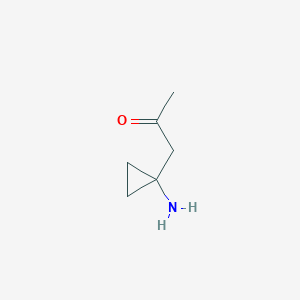
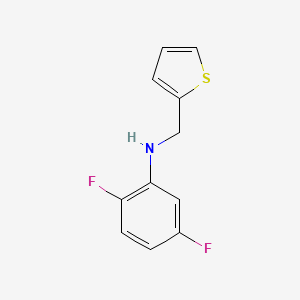
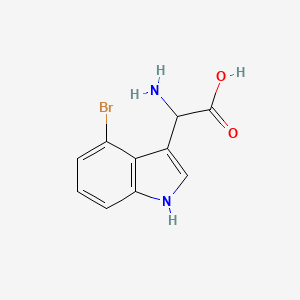
![(2S,4R)-2-(Iodomethyl)-4-[4-(trifluoromethyl)phenyl]oxolane](/img/structure/B13174732.png)
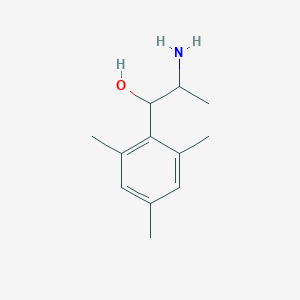
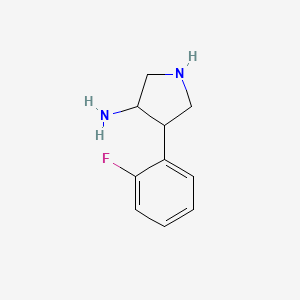

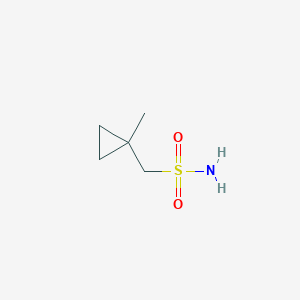

![2,2-Difluoro-3-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}propan-1-amine](/img/structure/B13174755.png)
